5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Overview
Description
5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the CAS Number: 1221724-31-7 . It has a molecular weight of 206.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C12H14O3/c1-3-14-11-5-9-4-8(2)15-12(9)10(6-11)7-13/h5-8H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 206.24 .Scientific Research Applications
HPLC Method Development
A High-Performance Liquid Chromatography (HPLC) method was developed for the determination of related compounds during the synthesis of a benzofuran derivative, showcasing the application of HPLC in quality control of benzofuran synthesis (L. Fen, 2010).
Synthesis and Biological Activity
Research on benzofuran pyrazole heterocycles, including those related to the chemical structure of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, has explored their synthesis and analgesic and anti-inflammatory activities (R. Kenchappa & Y. Bodke, 2020).
Structural Revision and Synthesis
Studies have been conducted on the structural revision of certain benzofuran derivatives and the synthesis of new compounds for evaluating biological activities such as antibacterial and cytotoxic effects (N. Noviany et al., 2020).
Discovery of New Derivatives
Research has led to the isolation of new benzofuran derivatives from natural sources, contributing to the discovery of novel compounds with potential pharmacological activities (Yinggang Luo et al., 2007).
Eco-Friendly Synthesis
Efforts have been made in eco-friendly synthesis techniques for benzofuran-based compounds, emphasizing the importance of green chemistry in the field (A. Abdel-Aziem et al., 2020).
Anticholinesterase Research
Benzofuran derivatives have been studied for their potential anticholinesterase action, which is significant for therapeutic applications in neurodegenerative disorders (Weiming Luo et al., 2005).
Synthesis Methods
Innovative synthesis methods for benzofuran derivatives have been developed, demonstrating the continuous evolution of synthetic techniques in this field (Weiming Luo et al., 2005).
Synthesis of Novel Compounds
There has been a focus on the synthesis of novel compounds based on the benzofuran structure, expanding the range of molecules available for testing in various applications (Mohammed A. Baashen et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-11-5-9-4-8(2)15-12(9)10(6-11)7-13/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJFDKPQBHBNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C=O)OC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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